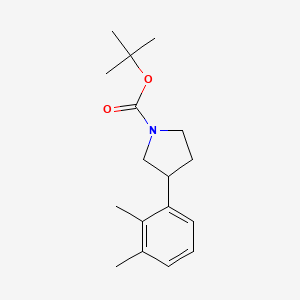
1-Boc-3-(2,3-dimethylphenyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Boc-3-(2,3-dimethylphenyl)pyrrolidine is a chemical compound characterized by a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a 2,3-dimethylphenyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
The synthesis of 1-Boc-3-(2,3-dimethylphenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyrrolidine and 2,3-dimethylphenylboronic acid.
Boc Protection: The pyrrolidine is first protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Suzuki-Miyaura Coupling: The Boc-protected pyrrolidine is then subjected to a Suzuki-Miyaura coupling reaction with 2,3-dimethylphenylboronic acid in the presence of a palladium catalyst and a base like potassium carbonate.
Industrial production methods for this compound would likely involve scaling up these reactions with optimization for yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
1-Boc-3-(2,3-dimethylphenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form N-oxide derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to reduce any carbonyl groups present.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids for deprotection, and oxidizing or reducing agents for functional group transformations. Major products formed from these reactions include N-oxide derivatives, reduced amines, and substituted pyrrolidines.
Wissenschaftliche Forschungsanwendungen
1-Boc-3-(2,3-dimethylphenyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Medicine: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting neurological and psychiatric disorders.
Wirkmechanismus
The mechanism by which 1-Boc-3-(2,3-dimethylphenyl)pyrrolidine exerts its effects depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule .
Vergleich Mit ähnlichen Verbindungen
1-Boc-3-(2,3-dimethylphenyl)pyrrolidine can be compared with other Boc-protected pyrrolidines and phenyl-substituted pyrrolidines:
1-Boc-3-(3,4-dimethylphenyl)pyrrolidine: Similar in structure but with different substitution patterns on the phenyl ring, leading to variations in reactivity and biological activity.
1-Boc-3-(dimethylamino)pyrrolidine: Contains a dimethylamino group instead of a dimethylphenyl group, resulting in different electronic and steric properties.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting effects on its chemical and biological properties.
Eigenschaften
Molekularformel |
C17H25NO2 |
|---|---|
Molekulargewicht |
275.4 g/mol |
IUPAC-Name |
tert-butyl 3-(2,3-dimethylphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H25NO2/c1-12-7-6-8-15(13(12)2)14-9-10-18(11-14)16(19)20-17(3,4)5/h6-8,14H,9-11H2,1-5H3 |
InChI-Schlüssel |
RIPGJRMIPASFMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C2CCN(C2)C(=O)OC(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-(9-Boc-1-oxa-9-azaspiro[5.5]undecan-4-ylidene)acetate](/img/structure/B13678088.png)
![Methyl 5,6-difluoro-1H-benzo[D]imidazole-2-carboxylate](/img/structure/B13678090.png)
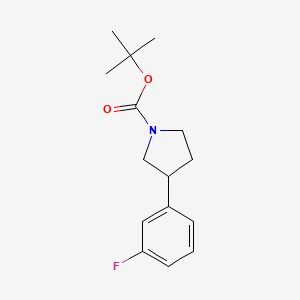
![4-Chlorobenzo[b]thiophen-2-amine](/img/structure/B13678097.png)

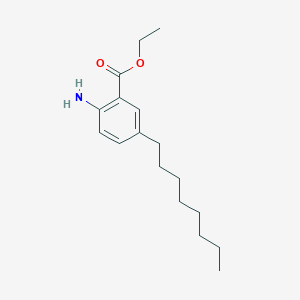
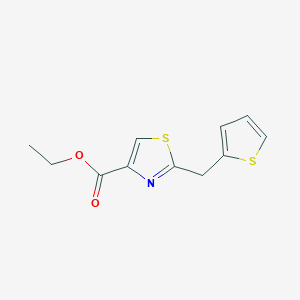
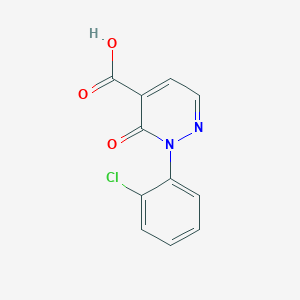
![8-Fluoro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B13678120.png)

![1-[2-(Methoxymethoxy)ethyl]-4-methylbenzene](/img/structure/B13678134.png)
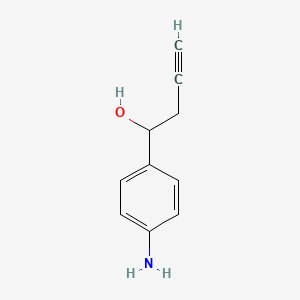
![7-Bromo-4-fluoro-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13678152.png)

